molecular formula C36H56B2O4Si B1427383 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR) CAS No. 852138-91-1

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR)

Cat. No. B1427383
M. Wt: 602.5 g/mol
InChI Key: LROKIACOFVFLQY-UHFFFAOYSA-N
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Description

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is a chemical compound with the empirical formula C40H64B2O4Si . It is used in the synthesis of low-band gap photovoltaic polymer materials that give power conversion efficiencies of approximately 3% .


Molecular Structure Analysis

The molecular weight of 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is 658.64 . The compound’s structure includes a silafluorene core with two boronic acid pinacol ester groups attached at the 2,7 positions .


Physical And Chemical Properties Analysis

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is a solid at room temperature . It has a melting point of 115-120 °C .

Scientific Research Applications

  • Synthesis Optimization and Process Development

    • The synthesis of boronic acid pinacol esters, such as 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), can be optimized using solid catalysts like SiliaCat DPP-Pd, enhancing reaction rates and catalyst stability. This advancement is crucial for transitioning from research-level to process development in cross-coupling borylation (Pandarus et al., 2014).
  • Catalysis Research

    • Research on heterogeneously catalyzed direct synthesis of boronic acid pinacol esters, including those with complex structures like 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), has been conducted. This involves using a range of aryl halides and SiliaCat diphenylphosphine palladium(II) as the catalyst, leading to new selective routes for these esters (Pandarus et al., 2014).
  • Synthesis of Complex Organic Structures

    • The synthesis of complex organic structures like (E)-(1-organo-1-alkenyl)boronates involves the cross-coupling of bis(boryl)-alkenes with organic halides, resulting in pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid. This methodology can be applied to synthesize derivatives similar to 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) (Ishiyama et al., 1996).
  • Advancements in Organic Synthesis

    • Research on the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes using bis(pinacolato)diboron to synthesize fluorinated alkenylboronic acid pinacol esters contributes to the advancement of organic synthesis techniques, which can be applied to create compounds like 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) (Zhang et al., 2017).
  • Metal- and Additive-Free Synthesis Methods

    • A metal- and additive-free method has been developed for converting haloarenes directly to boronic acids and esters. This method is environmentally friendly and cost-effective, relevant for the synthesis of compounds like 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) (Mfuh et al., 2017).

properties

IUPAC Name

2-[5,5-dihexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56B2O4Si/c1-11-13-15-17-23-43(24-18-16-14-12-2)31-25-27(37-39-33(3,4)34(5,6)40-37)19-21-29(31)30-22-20-28(26-32(30)43)38-41-35(7,8)36(9,10)42-38/h19-22,25-26H,11-18,23-24H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROKIACOFVFLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56B2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131736
Record name 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR)

CAS RN

852138-91-1
Record name 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852138-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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